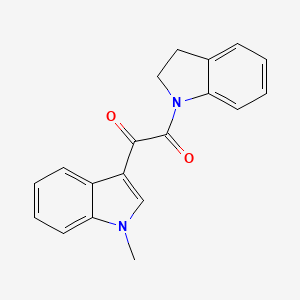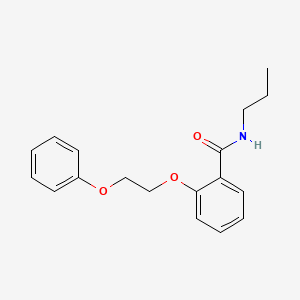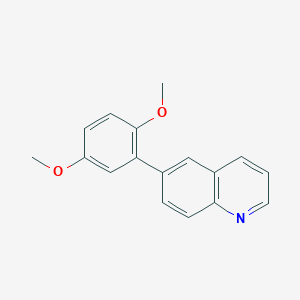
2-(2,3-dihydro-1H-indol-1-yl)-1-(1-methyl-1H-indol-3-yl)-2-oxoethanone
Übersicht
Beschreibung
2-(2,3-dihydro-1H-indol-1-yl)-1-(1-methyl-1H-indol-3-yl)-2-oxoethanone is a synthetic compound that has received significant attention in scientific research due to its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-1-(1-methyl-1H-indol-3-yl)-2-oxoethanone involves the inhibition of protein synthesis. The compound targets the ribosome, specifically the peptidyl transferase center, which is responsible for catalyzing the formation of peptide bonds during protein synthesis. By inhibiting this process, the compound disrupts the ability of cancer cells to proliferate and survive.
Biochemical and Physiological Effects:
In addition to its anticancer properties, this compound has also been shown to have anti-inflammatory effects. The compound inhibits the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2,3-dihydro-1H-indol-1-yl)-1-(1-methyl-1H-indol-3-yl)-2-oxoethanone in lab experiments is its high potency. The compound has been shown to have cytotoxic effects at low concentrations, making it a promising candidate for further development as a therapeutic agent. However, one limitation is that the compound is not very soluble in water, which may affect its bioavailability and limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2-(2,3-dihydro-1H-indol-1-yl)-1-(1-methyl-1H-indol-3-yl)-2-oxoethanone. One potential avenue is to investigate the compound's potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to determine the compound's safety and efficacy in animal models and eventually in human clinical trials. Finally, research could be conducted to explore the potential of this compound as a lead for the development of new anticancer agents with improved efficacy and safety profiles.
Wissenschaftliche Forschungsanwendungen
2-(2,3-dihydro-1H-indol-1-yl)-1-(1-methyl-1H-indol-3-yl)-2-oxoethanone has been studied for its potential as an anticancer agent. In vitro studies have shown that the compound has cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer. Additionally, the compound has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Eigenschaften
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(1-methylindol-3-yl)ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-20-12-15(14-7-3-5-9-17(14)20)18(22)19(23)21-11-10-13-6-2-4-8-16(13)21/h2-9,12H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEOENXYGUXLOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49737003 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4426250.png)
![4,6-dichloro-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4426267.png)

![N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenoxy)butanamide](/img/structure/B4426283.png)
![1-[(5-bromo-3-pyridinyl)carbonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4426290.png)
![1-[2-(4-methylphenoxy)propanoyl]-4-phenylpiperazine](/img/structure/B4426294.png)
![N-[2-(4-pyridinyl)ethyl]-4-morpholinecarboxamide](/img/structure/B4426308.png)
![({1-[(1-isobutyl-1H-benzimidazol-2-yl)methyl]pyrrolidin-3-yl}methyl)amine](/img/structure/B4426320.png)
![4,7,7-trimethyl-N-(2-methyl-8-quinolinyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4426324.png)

![methyl (2S)-{[2-oxo-2-(pyrazin-2-ylamino)ethyl]amino}(phenyl)acetate](/img/structure/B4426342.png)
![2-ethyl-1-isopropyl-4-[2-(2-methoxy-4-methylphenoxy)ethyl]piperazine](/img/structure/B4426349.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4426356.png)
